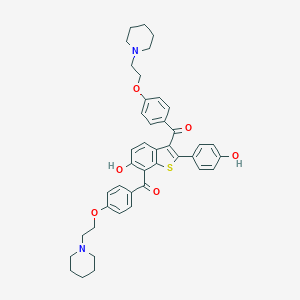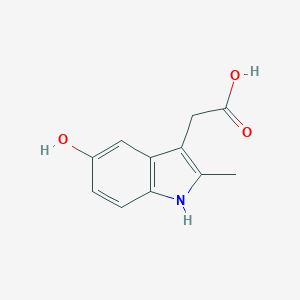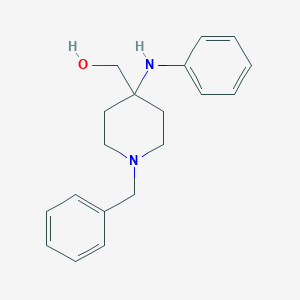
1-Benzyl-4-(phenylamino)piperidine-4-methanol
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions, utilizing bases and specific solvents to achieve desired structures. For instance, compounds with similar backbones are synthesized through condensation of related piperidin-yl methanols with sulfonyl chlorides in solvents like methylene dichloride, indicating a potential pathway for synthesizing 1-Benzyl-4-(phenylamino)piperidine-4-methanol (Benakaprasad et al., 2007), (Prasad et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Benzyl-4-(phenylamino)piperidine-4-methanol can be determined through X-ray crystallography, revealing details such as the chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms (Karthik et al., 2021), (Girish et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds show a variety of reactivities, such as nucleophilic aromatic substitution reactions influenced by solvent interactions, indicating the importance of solvent choice in reactions involving 1-Benzyl-4-(phenylamino)piperidine-4-methanol (Banjoko & Babatunde, 2004).
Physical Properties Analysis
Physical properties, including thermal and optical characteristics, can be studied using techniques like thermogravimetric analysis, revealing stability ranges and transitions that are vital for handling and storage considerations (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of structurally related compounds can be explored through spectroscopic methods and crystallography, providing insight into intra- and intermolecular interactions, which are crucial for understanding reactivity and stability (Naveen et al., 2015).
Applications De Recherche Scientifique
Stereochemistry and Synthesis
Stereochemistry of Ionic Thiol Addition to Acetylenic Ketones : Research has explored the stereochemical aspects of thiol addition to acetylenic ketones, using piperidine as a catalyst. This study provides insights into the configurations of resulting isomers, which may be relevant for compounds like 1-Benzyl-4-(phenylamino)piperidine-4-methanol (Omar & Basyouni, 1974).
Crystal Structure of Piperidine Derivatives : Investigations into the crystal structure of piperidine derivatives, closely related to 1-Benzyl-4-(phenylamino)piperidine-4-methanol, have been conducted to understand their molecular arrangement and properties (Sudhakar et al., 2005).
Applications in Medicinal Chemistry
Acetylcholinesterase Inhibitors : Piperidine derivatives have been studied for their potential as acetylcholinesterase inhibitors, which could have implications for treating conditions like Alzheimer's disease. This research could be relevant for understanding the pharmacological potential of 1-Benzyl-4-(phenylamino)piperidine-4-methanol (Sugimoto et al., 1992).
Antitubercular Activities : Piperidine derivatives have been synthesized and evaluated for their antitubercular activities, suggesting potential applications in tuberculosis treatment (Bisht et al., 2010).
Chemical Synthesis and Reactions
Synthesis of Piperidine Derivatives : Studies on the synthesis of various piperidine derivatives, including those structurally related to 1-Benzyl-4-(phenylamino)piperidine-4-methanol, offer insights into the methods and conditions for creating these compounds (Prasad et al., 2008).
Piperazine-Based Logic Gates : Research on the development of fluorescent logic gates using piperazine, which is structurally similar to piperidine, indicates potential applications in molecular electronics and sensing technologies (Gauci & Magri, 2022).
Propriétés
IUPAC Name |
(4-anilino-1-benzylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-16-19(20-18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10,20,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOYUGZUPNQZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209961 | |
| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
CAS RN |
61086-04-2 | |
| Record name | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61086-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VXK3E458E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


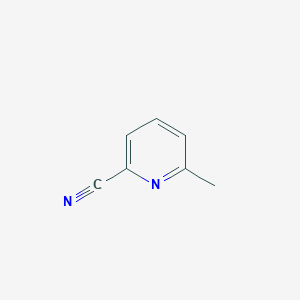



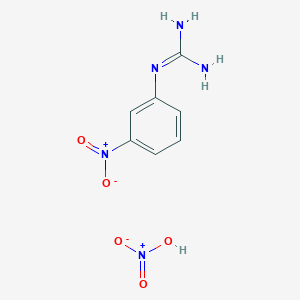
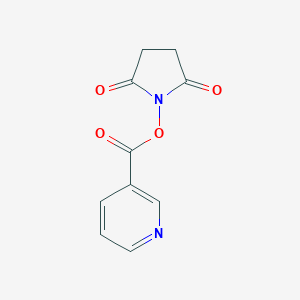
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
